An In-depth Technical Guide to 5-Phenyl-1H-imidazol-2-amine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Phenyl-1H-imidazol-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by imidazole derivatives.[1][2] The imidazole nucleus is a key component of many biologically active molecules, including natural products and synthetic drugs, and is known to modulate the pharmacokinetic and pharmacodynamic properties of compounds.[1][2] This guide provides a comprehensive overview of the chemical properties and structural features of 5-Phenyl-1H-imidazol-2-amine, offering valuable insights for researchers engaged in its synthesis, characterization, and application in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Phenyl-1H-imidazol-2-amine is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Melting Point | 245 °C | [4] |
| Boiling Point (Predicted) | 421.3 ± 38.0 °C | [4] |
| pKa (Predicted) | 14.75 ± 0.10 | [4] |
| Appearance | Yellow to brown solid | [4] |
| CAS Number | 6775-40-2 | [5] |
Structural Elucidation and Spectroscopic Analysis
The structural features of 5-Phenyl-1H-imidazol-2-amine have been elucidated through various spectroscopic techniques. The presence of both an aromatic phenyl ring and a heteroaromatic imidazole ring, along with a primary amine group, gives rise to a characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Phenyl-1H-imidazol-2-amine is expected to exhibit distinct signals corresponding to the protons of the phenyl and imidazole rings, as well as the amine group. Based on data from similar 2-aminoimidazole derivatives, the following chemical shifts can be anticipated[7][8]:
-
Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
Imidazole Proton (C4-H): A singlet for the proton on the C4 of the imidazole ring, expected to appear around δ 7.0 ppm.[7]
-
Amine Protons (NH₂): A broad singlet for the primary amine protons. The chemical shift of these protons is highly dependent on solvent and concentration and can range from δ 0.5 to 5.0 ppm.
-
Imidazole N-H Proton: A broad singlet for the proton on the nitrogen of the imidazole ring, the chemical shift of which is also solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms of 5-Phenyl-1H-imidazol-2-amine, based on related structures, are as follows[1][7]:
-
Imidazole C2 (C-NH₂): This carbon, bonded to three nitrogen atoms, is the most deshielded in the imidazole ring, with an expected chemical shift around δ 145 ppm.[7]
-
Imidazole C4 & C5: The chemical shifts for the C4 and C5 carbons of the imidazole ring are anticipated to be in the range of δ 110-140 ppm.[1]
-
Phenyl Carbons: The carbon atoms of the phenyl ring will show signals in the aromatic region, typically between δ 120 and 140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Phenyl-1H-imidazol-2-amine is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include[9][10]:
-
N-H Stretching (Amine): Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9]
-
N-H Bending (Amine): A bending vibration for the primary amine is expected in the range of 1580-1650 cm⁻¹.[9]
-
C=N and C=C Stretching (Imidazole and Phenyl): Aromatic and heteroaromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond is expected to be in the range of 1250-1335 cm⁻¹ for aromatic amines.[9]
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the phenyl ring will be observed in the fingerprint region (690-900 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of 5-Phenyl-1H-imidazol-2-amine will show a molecular ion peak corresponding to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula C₉H₉N₃ (MW = 159.19).[2] The fragmentation pattern will be influenced by the stability of the aromatic and heteroaromatic rings. Common fragmentation pathways for aromatic amines involve the loss of small molecules and cleavage of bonds adjacent to the amine group.[11]
Molecular Structure and Tautomerism
The structure of 5-Phenyl-1H-imidazol-2-amine is defined by the spatial arrangement of its constituent atoms. While a specific crystal structure for this compound is not publicly available, data from a zinc complex containing 5-phenyl-1H-imidazole provides insights into its geometry. In this complex, the imidazole and phenyl rings are nearly co-planar, suggesting a relatively flat overall structure.[12]
A key structural feature of 5-Phenyl-1H-imidazol-2-amine is the potential for tautomerism. The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[13] Furthermore, the 2-aminoimidazole moiety can exhibit amino-imino tautomerism.
Caption: Prototropic tautomerism in 5-Phenyl-1H-imidazol-2-amine.
The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's chemical reactivity and biological activity.
Synthesis and Reactivity
The synthesis of 2-aminoimidazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of an α-haloketone with a guanidine derivative.[7]
General Synthetic Workflow
A plausible synthetic route for 5-Phenyl-1H-imidazol-2-amine is outlined below. This approach is based on established protocols for similar compounds.[7]
Caption: General synthetic workflow for 5-Phenyl-1H-imidazol-2-amine.
Experimental Protocol: Synthesis of 5-Phenyl-1H-imidazol-2-amine
Objective: To synthesize 5-Phenyl-1H-imidazol-2-amine via the condensation of 2-bromo-1-phenylethanone and guanidine.
Materials:
-
2-Bromo-1-phenylethanone
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the guanidine solution, add a solution of 2-bromo-1-phenylethanone in ethanol dropwise at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized 5-Phenyl-1H-imidazol-2-amine should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the expected values.
Applications in Drug Discovery and Medicinal Chemistry
The 5-phenyl-1H-imidazol-2-amine scaffold is a valuable building block in medicinal chemistry. Imidazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the phenyl group and the amino group provides opportunities for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. This makes 5-Phenyl-1H-imidazol-2-amine an attractive starting point for the development of novel therapeutic agents.
Conclusion
5-Phenyl-1H-imidazol-2-amine is a heterocyclic compound with a rich chemical profile and significant potential in the field of drug discovery. This in-depth guide has provided a comprehensive overview of its chemical and physical properties, detailed its structural features through spectroscopic analysis, outlined a practical synthetic approach, and highlighted its relevance in medicinal chemistry. The information presented herein serves as a valuable resource for researchers and scientists working with this promising molecular entity.
References
-
Unacademy. Aromatic Amines. [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
-
MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
National Center for Biotechnology Information. The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN3)zinc(II) dinitrate. [Link]
-
ResearchGate. Tautomerism in imidazole unit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
